1,1,3-Trichloropropene chemical properties and structure
1,1,3-Trichloropropene chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 1,1,3-Trichloropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 1,1,3-Trichloropropene
1,1,3-Trichloropropene (CAS No. 2567-14-8) is a halogenated alkene of significant interest in synthetic chemistry.[1][2] While not a household name, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including pesticides and potential pharmaceutical precursors.[3][4] Its structure, featuring both a dichlorovinyl group and an allylic chloride, imparts a unique reactivity profile that allows for a range of chemical transformations.
This guide provides a deep dive into the core chemical properties, structure, synthesis, and reactivity of 1,1,3-trichloropropene. As Senior Application Scientists, our goal is to move beyond mere data recitation and provide a causal understanding of this molecule's behavior, grounded in field-proven insights and authoritative references. We will explore its spectroscopic signature, detail reliable synthetic protocols, and discuss its most significant chemical transformations, including its role as a precursor to trichloropropene oxide, a known modulator of biological pathways.[3]
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of 1,1,3-trichloropropene are dictated by its atomic arrangement and the resulting electronic effects. Understanding its structure, and that of its isomers, is the first step in predicting its reactivity and handling requirements.
Core Structure of 1,1,3-Trichloropropene
The IUPAC name for this compound is 1,1,3-trichloroprop-1-ene.[1] The molecule consists of a three-carbon propylene backbone. The defining features are a double bond between C1 and C2, two chlorine atoms on C1 (a gem-dichloro configuration), and a single chlorine atom on the allylic C3 position.
Caption: Molecular structure of 1,1,3-trichloropropene.
Isomerism in Trichloropropenes
To fully appreciate the unique reactivity of 1,1,3-trichloropropene, it is essential to compare it with its structural isomers. The placement of the three chlorine atoms and the double bond dramatically alters the molecule's physical and chemical properties.[5]
Caption: Key structural isomers of trichloropropene.
Table 1: Comparison of Physicochemical Properties of Trichloropropene Isomers
| Property | 1,1,3-Trichloropropene | 1,2,3-Trichloropropene | 3,3,3-Trichloropropene | Reference(s) |
| CAS Number | 2567-14-8 | 96-19-5 | 2233-00-3 | [1][6][7] |
| Molecular Formula | C₃H₃Cl₃ | C₃H₃Cl₃ | C₃H₃Cl₃ | [1][6][7] |
| Molecular Weight | 145.41 g/mol | 145.41 g/mol | 145.41 g/mol | [1][6][7] |
| Boiling Point | ~131.6 °C | ~142 °C | ~110.5 °C | [4][6][8] |
| Density | ~1.376 g/cm³ | ~1.414 g/cm³ | ~1.34 g/cm³ | [4][6][8] |
| Flash Point | ~48.9 °C | ~82 °C | N/A | [4][6] |
Insight: The differences in boiling points are a direct consequence of molecular structure. 1,2,3-Trichloropropene has the highest boiling point, likely due to a more polarizable structure and stronger intermolecular dipole-dipole interactions. Conversely, 3,3,3-trichloropropene is the most volatile. The 1,1,3-isomer's properties lie between these two extremes. This understanding is critical for designing purification protocols, such as fractional distillation, to separate these isomers.
Part 2: Spectroscopic Characterization
Confirming the identity and purity of 1,1,3-trichloropropene requires a multi-faceted analytical approach. Here, we detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectrum (Predicted): The molecule has two distinct sets of non-equivalent protons.
-
H-2 (Vinylic Proton): The single proton on C2 is adjacent to the allylic CH₂Cl group. We expect its signal to be a triplet. Due to the electron-withdrawing nature of the two chlorine atoms on C1, this proton will be deshielded, appearing downfield, likely in the δ 5.8-6.2 ppm range.
-
H-3 (Allylic Protons): The two equivalent protons on C3 are adjacent to the vinylic proton. Their signal should appear as a doublet. Being on an allylic carbon attached to a chlorine atom, they will also be downfield, but typically less so than the vinylic proton, estimated in the δ 4.1-4.5 ppm range. The coupling constant (³J) between H-2 and H-3 should be in the typical range for vicinal coupling across a double bond, approximately 6-8 Hz.
-
-
¹³C NMR Spectrum (Predicted): Three distinct carbon signals are expected.
-
C1 (Dichlorovinyl Carbon): Attached to two chlorine atoms, this carbon will be significantly deshielded. Its signal is expected around δ 125-130 ppm .
-
C2 (Vinylic Carbon): This carbon will also be in the alkene region, likely around δ 120-125 ppm .
-
C3 (Allylic Carbon): The carbon bearing the allylic chlorine will be the most upfield, expected in the δ 45-50 ppm range.[9]
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups within the molecule.[2]
Table 2: Key IR Absorption Bands for 1,1,3-Trichloropropene
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3080-3000 | C-H stretch (sp²) | Confirms the presence of vinylic C-H bonds. |
| ~2950-2850 | C-H stretch (sp³) | Confirms the presence of the allylic CH₂ group. |
| ~1620-1600 | C=C stretch | A key diagnostic peak indicating the carbon-carbon double bond. The intensity may be weak due to the symmetrical substitution pattern. |
| ~1450-1375 | C-H bend | Bending vibrations for the CH₂ group. |
| ~800-600 | C-Cl stretch | A strong, broad absorption region characteristic of carbon-chlorine bonds.[10] |
Insight: From a quality control perspective, the C=C stretch around 1610 cm⁻¹ is a critical diagnostic peak. Its absence would indicate a saturated impurity, such as the starting material 1,1,1,3-tetrachloropropane.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,1,3-trichloropropene results in a characteristic fragmentation pattern.[11] The molecular ion peak (M⁺) is expected at m/z 144, with characteristic isotopic peaks for the three chlorine atoms (M+2, M+4, M+6).
-
Key Fragments:
-
m/z 109/111: This prominent peak corresponds to the loss of a chlorine atom (-Cl), resulting in the [C₃H₃Cl₂]⁺ cation. This is often the base peak.
-
m/z 73/75: Loss of a chloromethyl radical (•CH₂Cl) would lead to the [C₂H₁Cl₂]⁺ fragment.
-
m/z 49: The chloromethyl cation [CH₂Cl]⁺.
-
Insight: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a powerful tool for identifying chlorine-containing fragments. The cluster of peaks around the molecular ion and major fragments provides high confidence in the structural assignment.
Part 3: Synthesis of 1,1,3-Trichloropropene
The most common and industrially relevant synthesis of 1,1,3-trichloropropene involves the dehydrochlorination of 1,1,1,3-tetrachloropropane. This precursor is typically synthesized via the addition of carbon tetrachloride to ethylene.
Caption: Primary synthetic routes to 1,1,3-trichloropropene.
Causality in Synthetic Route Selection
The dehydrochlorination of 1,1,1,3-tetrachloropropane can proceed via two main pathways, yielding a mixture of 1,1,3- and 3,3,3-trichloropropene.
-
Base-Mediated Elimination: Using an aqueous base like potassium hydroxide favors an E2 elimination mechanism. The base abstracts a proton from either C2 or C3, leading to the formation of the double bond and expulsion of a chloride ion. The reaction typically produces a mixture of isomers.[12]
-
Catalytic Dehydrochlorination: Heating in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) can also effect dehydrochlorination, often with higher selectivity towards the thermodynamically more stable 1,1,3-isomer.[13][14]
The 3,3,3-isomer can be readily converted to the 1,1,3-isomer via an allylic rearrangement, often catalyzed by the same Lewis acids used in the dehydrochlorination step.[12][15] This provides a method to maximize the yield of the desired 1,1,3-product.
Experimental Protocol: Catalytic Dehydrochlorination
This protocol is based on methods described for the selective synthesis of 1,1,3-trichloropropene.[13][14]
Objective: To synthesize 1,1,3-trichloropropene via the liquid-phase dehydrochlorination of 1,1,1,3-tetrachloropropane.
Materials:
-
1,1,1,3-Tetrachloropropane (HCC-250fb) (CAS: 1070-78-6)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Nitrogen gas (inert atmosphere)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer and heating mantle
-
Distillation apparatus
Procedure:
-
Setup: Assemble a three-neck flask with a heating mantle, a magnetic stirrer, a thermometer, and a reflux condenser. The top of the condenser should be connected to a gas outlet/scrubber to handle the evolving HCl gas. Ensure the entire system is dry and purged with nitrogen.
-
Charging the Reactor: Charge the flask with 1,1,1,3-tetrachloropropane (1.0 mol).
-
Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (e.g., 100-1500 ppmw).
-
Reaction: Heat the mixture to a temperature of 100-130°C with vigorous stirring. The reaction will commence, evidenced by the evolution of HCl gas.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Workup and Purification: Once the reaction is complete (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the 1,1,3-trichloropropene from any unreacted starting material and heavier byproducts. The boiling point of 1,1,3-trichloropropene is approximately 131.6 °C at atmospheric pressure.
Self-Validation: The integrity of the protocol is validated by real-time GC analysis, which confirms conversion and selectivity. The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Part 2.
Part 4: Chemical Reactivity and Synthetic Utility
The dual reactivity of the dichlorovinyl group and the allylic chloride makes 1,1,3-trichloropropene a valuable synthetic building block.
Key Reaction Pathways
-
Allylic Substitution: The chlorine atom at the C3 position is allylic and thus susceptible to nucleophilic substitution (Sₙ). This allows for the introduction of various functional groups at this position.
-
Electrophilic Addition: The electron-deficient double bond can undergo addition reactions, although it is less reactive than a typical alkene due to the electron-withdrawing effects of the chlorine atoms.
-
Epoxidation: A synthetically crucial reaction is the epoxidation of the double bond, which leads to trichloropropene oxide, a valuable chemical intermediate.
Application in Synthesis: The Epoxidation to Trichloropropene Oxide
1,1,3-Trichloropropene serves as a direct precursor to its corresponding epoxide. This transformation is pivotal because compounds like 1,1,1-trichloro-2,3-propene oxide are potent inhibitors of epoxide hydrase, an enzyme involved in the metabolism of various compounds, including carcinogens.[9]
Caption: Workflow for the synthesis of trichloropropene oxide.
Experimental Protocol: Synthesis of 1,1,3-Trichloropropene Oxide via Chlorohydrin Intermediate
This protocol is adapted from a two-step procedure involving the formation of a chlorohydrin followed by ring-closing elimination.[15]
Objective: To synthesize 1,1,3-trichloropropene oxide from 1,1,3-trichloropropene.
Step 1: Chlorohydrin Formation
-
Setup: In a flask protected from light, dissolve 1,1,3-trichloropropene (1.0 mol) in a suitable solvent system (e.g., aqueous acetone).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add tert-butyl hypochlorite (t-BuOCl) (1.1 mol) while maintaining the temperature below 10°C.
-
Reaction: Stir the mixture in the dark for several hours until TLC or GC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with a solution of sodium bisulfite. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorohydrin (1,1,1,3-tetrachloropropan-2-ol).
Step 2: Epoxidation via Ring Closure
-
Setup: Dissolve the crude chlorohydrin from Step 1 in a solvent such as methanol.
-
Base Addition: Cool the solution in an ice bath. Slowly add a solution of sodium hydroxide or potassium hydroxide (1.1 mol) while keeping the temperature below 10°C.
-
Reaction: Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature. Monitor the formation of the epoxide by GC.
-
Workup and Purification: Add water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully. The final product, 1,1,3-trichloropropene oxide, can be purified by vacuum distillation.
Part 5: Toxicological and Biological Significance
For drug development professionals, understanding the biological activity of a compound and its derivatives is paramount. While 1,1,3-trichloropropene itself is primarily an industrial intermediate, its saturated analog, 1,2,3-trichloropropane, is recognized as reasonably anticipated to be a human carcinogen.
The primary toxicological interest in this class of compounds stems from the epoxide derivative. Trichloropropene oxide (TCPO) is a well-established inhibitor of epoxide hydrase (also known as epoxide hydrolase).[9]
-
Mechanism of Action: Epoxide hydrases are enzymes that detoxify reactive epoxides by hydrolyzing them to less reactive diols. Many potent carcinogens, such as benzo[a]pyrene, are metabolically activated to form carcinogenic epoxides. By inhibiting epoxide hydrase, TCPO can prevent the breakdown of these reactive intermediates, thereby enhancing their carcinogenic and mutagenic effects.[9] This makes TCPO a critical tool in toxicology research to study the mechanisms of chemical carcinogenesis.
Part 6: Safety and Handling
1,1,3-Trichloropropene is a hazardous chemical that requires careful handling.
-
Hazards: It is a flammable liquid and vapor.[1] It is harmful if swallowed and causes serious eye irritation.[1]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.
-
Avoid contact with strong oxidizing agents.
-
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